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Compound of Interest

Compound Name: NVP-BSK805

Cat. No.: B609688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity

profile of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus Kinase 2

(JAK2). This document details its inhibitory activity against the JAK family of kinases, its

mechanism of action, and the experimental protocols utilized for its characterization.

Core Mechanism of Action
NVP-BSK805 is a novel substituted quinoxaline that functions as an ATP-competitive inhibitor

of JAK2.[1][2] Its primary mechanism involves binding to the ATP-binding site of the JAK2

kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

This targeted inhibition has demonstrated significant effects on cell proliferation and survival,

particularly in cells harboring activating mutations of JAK2.

Kinase Selectivity Panel
NVP-BSK805 exhibits potent inhibition of the JAK2 kinase, including both the wild-type enzyme

and the clinically relevant V617F mutant, which is frequently observed in myeloproliferative

neoplasms.[1][2] The inhibitor displays significant selectivity for JAK2 over other members of

the JAK family (JAK1, JAK3, and TYK2).
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Table 1: NVP-BSK805 Inhibition of JAK Family Kinases
(Biochemical Assays)

Target Kinase IC50 (nM) Notes

JAK2 (JH1 domain) 0.48
ATP-competitive inhibition.[2]

[3][4]

JAK1 (JH1 domain) 31.63
Over 65-fold selectivity for

JAK2.[2][3][4]

JAK3 (JH1 domain) 18.68
Over 39-fold selectivity for

JAK2.[2][3][4]

TYK2 (JH1 domain) 10.76
Over 22-fold selectivity for

JAK2.[2][3][4]

Full-length JAK2 (wild-type) 0.58 ± 0.03
Potent inhibition of the full-

length enzyme.[2]

Full-length JAK2 (V617F

mutant)
0.56 ± 0.04

Similar high potency against

the key mutant form.[2]

While broader kinase profiling has indicated excellent selectivity for NVP-BSK805, specific

quantitative data for a wide-ranging kinase panel is not extensively available in the public

domain.[1] The available data strongly supports a primary mechanism of action through potent

and selective JAK2 inhibition.

Cellular Activity
In cellular assays, NVP-BSK805 effectively inhibits the downstream signaling of the JAK2

pathway. A key effect is the blunting of constitutive STAT5 phosphorylation in cells bearing the

JAK2(V617F) mutation.[1] This inhibition of downstream signaling leads to the suppression of

cell proliferation and the induction of apoptosis.[1]

Table 2: Cellular Activity of NVP-BSK805
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Cell Line Context Effect Concentration

JAK2(V617F)-bearing cells
Suppression of STAT5

phosphorylation
≥100 nM[2]

JAK2(V617F)-bearing AML cell

lines

Half-maximal growth inhibition

(GI50)
<100 nM[2]

Ba/F3 JAK2(V617F) cells Induction of apoptosis
Effective at concentrations

leading to growth inhibition.[1]

Signaling Pathway and Inhibition
NVP-BSK805 targets the JAK/STAT signaling pathway, which is crucial for the regulation of

cellular proliferation, differentiation, and survival. The diagram below illustrates the canonical

JAK/STAT pathway and the point of inhibition by NVP-BSK805.
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Caption: JAK/STAT signaling pathway and NVP-BSK805 inhibition.
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Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the

kinase selectivity and cellular activity of NVP-BSK805.

Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity of NVP-BSK805 against purified kinase

enzymes.

Radiometric Filter Binding Assay: This method quantifies the incorporation of radiolabeled

phosphate (from [γ-³³P]-ATP) into a peptide substrate by the kinase.

The kinase, peptide substrate, and NVP-BSK805 (at varying concentrations) are

incubated with [γ-³³P]-ATP.

The reaction is stopped, and the mixture is transferred to a filter membrane that binds the

phosphorylated peptide.

Unbound [γ-³³P]-ATP is washed away.

The radioactivity retained on the filter, corresponding to the amount of phosphorylated

substrate, is measured.

IC50 values are calculated by plotting the percentage of kinase inhibition against the

concentration of NVP-BSK805.

Caliper Microfluidic Mobility Shift Assay: This assay measures the change in charge of a

fluorescently labeled peptide substrate upon phosphorylation.

The kinase reaction is performed with a fluorescently labeled peptide substrate and ATP.

The reaction mixture is introduced into a microfluidic chip.

An electric field is applied, separating the phosphorylated (more negatively charged) and

non-phosphorylated substrate.
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The amounts of phosphorylated and non-phosphorylated peptide are quantified by

fluorescence detection.

Kinase activity is determined by the ratio of phosphorylated to total peptide.
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Caption: General workflow for biochemical kinase selectivity assays.

Cellular Proliferation Assay (WST-1)
Objective: To measure the effect of NVP-BSK805 on the proliferation of cancer cell lines.

Cells are seeded in 96-well plates and allowed to adhere.
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The cells are treated with a range of concentrations of NVP-BSK805 or a vehicle control

(DMSO).

The plates are incubated for a specified period (e.g., 72 hours).

WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a

formazan dye by metabolically active cells.

The absorbance of the formazan product is measured using a plate reader at the appropriate

wavelength.

The absorbance is proportional to the number of viable, proliferating cells.

The half-maximal growth inhibition (GI50) values are calculated by plotting the percentage of

cell growth inhibition against the concentration of NVP-BSK805.

Western Blotting for Phospho-STAT5
Objective: To determine the effect of NVP-BSK805 on the phosphorylation of STAT5, a

downstream target of JAK2.

Cells are treated with NVP-BSK805 or a vehicle control for a specified time.

The cells are lysed to extract total protein.

Protein concentration is determined to ensure equal loading.

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

The membrane is incubated with a primary antibody specific for phosphorylated STAT5 (p-

STAT5).

A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary

antibody is added.

A chemiluminescent substrate is added, and the light emitted is detected, indicating the

amount of p-STAT5.
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The membrane is often stripped and re-probed with an antibody for total STAT5 as a loading

control.

This technical guide provides a detailed summary of the kinase selectivity of NVP-BSK805,

with a focus on its potent and selective inhibition of JAK2. The provided data and protocols

offer valuable information for researchers and professionals in the field of drug development

and cancer biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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